Z-Lys-NH2 hcl
Description
Z-Lys-NH2 HCl (N-epsilon-Carboxybenzyl-L-lysine amide hydrochloride) is a protected lysine derivative widely used in peptide synthesis as a building block. Its structure includes a carboxybenzyl (Z) group at the epsilon-amino position of lysine, which protects the side chain during solid-phase peptide synthesis (SPPS). The compound has a molecular formula of C₁₄H₂₁N₃O₃·HCl, a molecular weight of 315.8 g/mol, and a CAS registry number of [58117-53-6] . It is commercially available through suppliers like Otto Chemie Pvt Ltd, which specializes in research-grade chemicals and holds ISO 9001:2015 and GMP certifications .
This compound is critical for synthesizing peptides requiring selective deprotection, as the Z-group is stable under acidic conditions but removable via hydrogenolysis. This makes it advantageous for orthogonal protection strategies in complex peptide architectures.
Properties
IUPAC Name |
benzyl N-[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3.ClH/c15-9-5-4-8-12(13(16)18)17-14(19)20-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,15H2,(H2,16,18)(H,17,19);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEZKXTTYPBMFC-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718491 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-L-lysinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112785-42-9 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-L-lysinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection and Hydrogenolysis Strategies
A patent by WO2009152850A1 outlines a multi-step process for synthesizing H-Arg-Lys(Boc)-NH2, which shares structural similarities with Z-Lys-NH2 HCl. The protocol involves coupling Z-Arg-OH with H-Lys(Boc)-NH2 using hydroxybenzotriazole (HOOBt) as an activator, followed by hydrogenolysis to remove the Z-group. While this method focuses on arginine-lysine dipeptides, the hydrogenolysis step—employing palladium catalysts in ethanol-CHCl3 mixtures—is directly applicable to deprotecting this compound. The yield for analogous reactions exceeds 98%, as confirmed by NMR spectroscopy.
Mixed Anhydride and DCC/HOBt Coupling
The synthesis of undecanedioyl-Lys(Z)-OEt demonstrates the utility of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in forming amide bonds. For this compound, this approach involves activating the carboxyl group of Z-protected lysine with DCC/HOBt, followed by reaction with ammonium chloride to introduce the -NH2 moiety. Yields for similar reactions range from 55% to 86%, depending on the solvent system and reaction time.
A mixed anhydride method, using ethyl chloroformate and N-methylmorpholine (NMM), is another viable route. This technique, applied in synthesizing pentadecanedioyl-Lys(Z)-OEt, achieves 72% yield by forming a reactive anhydride intermediate that couples efficiently with amine nucleophiles.
Solution Preparation and Formulation
Stock Solution Preparation
GlpBio provides standardized protocols for preparing stock solutions of H-Lys(Z)-NH2.HCl. The following table summarizes key parameters:
| Concentration | 1 mg (Volume) | 5 mg (Volume) | 10 mg (Volume) |
|---|---|---|---|
| 1 mM | 3.1666 mL | 15.8328 mL | 31.6656 mL |
| 5 mM | 0.6333 mL | 3.1666 mL | 6.3331 mL |
| 10 mM | 0.3167 mL | 1.5833 mL | 3.1666 mL |
These calculations assume a molecular weight of 315.8 g/mol and are critical for ensuring reproducibility in downstream applications.
In Vivo Formulation Strategies
For biological studies, this compound requires solubilization in dimethyl sulfoxide (DMSO) followed by dilution in biocompatible solvents like PEG300 and Tween 80. A stepwise protocol ensures clarity:
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Dissolve the compound in DMSO to create a master liquid (e.g., 10 mg/mL).
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Sequentially add PEG300 (30%), Tween 80 (5%), and distilled water, mixing thoroughly after each addition.
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For lipid-based formulations, replace PEG300/Tween 80 with corn oil, maintaining a final concentration of 2–5 mg/mL.
Purification and Characterization
Chromatographic Purification
Reverse-phase HPLC (RP-HPLC) is the gold standard for purifying this compound. In studies of analogous compounds, such as Z-L-Phe-L-Leu, RP-HPLC with C18 columns and acetonitrile/water gradients achieves >95% purity. The retention factor (Rf) for Z-protected lysine derivatives typically ranges from 0.70 to 0.93 on silica gel TLC plates using chloroform-methanol mixtures.
Spectroscopic Confirmation
1H NMR spectroscopy confirms successful deprotection of the Z-group, with the disappearance of benzyloxycarbonyl protons at δ 7.3–7.4 ppm. Mass spectrometry (ESI-MS) provides additional validation, with [M+H]+ peaks matching the theoretical mass of 315.8 Da.
Applications in Peptide Synthesis
This compound serves as a building block in glycation studies and peptide elongation. For example, Srinivas and Harohally (2012) utilized Fmoc-L-Lys·HCl to synthesize fructose-derived Heyns peptides, highlighting the compatibility of Z-protected lysine with solid-phase peptide synthesis (SPPS). In biphasic media, Z-L-Lys-OMe facilitates dipeptide synthesis with glycine amide, achieving 60–80% yields under optimized conditions.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Z-Lys-NH2 hydrochloride can undergo substitution reactions where the amino groups react with various electrophiles.
Acylation and Alkylation: The primary amines in Z-Lys-NH2 hydrochloride are nucleophilic and can participate in acylation and alkylation reactions with reagents like acyl chlorides and alkyl halides.
Common Reagents and Conditions:
N-hydroxysuccinimide esters (NHS esters): Used for acylation reactions.
Isothiocyanates and isocyanates: Commonly used for labeling and crosslinking reactions.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, acylation with NHS esters results in the formation of amides, while reactions with isothiocyanates yield thioureas .
Scientific Research Applications
Chemistry: Z-Lys-NH2 hydrochloride is used in peptide synthesis and as a building block for more complex molecules. Its reactivity with various electrophiles makes it a versatile intermediate in organic synthesis .
Biology and Medicine: In biological research, Z-Lys-NH2 hydrochloride is used for labeling and crosslinking proteins. It is also investigated for its potential therapeutic applications, including as a component in drug delivery systems and as a scaffold for tissue engineering .
Industry: In the industrial sector, Z-Lys-NH2 hydrochloride is used in the production of biocompatible materials and hydrogels. These materials have applications in drug delivery, wound healing, and as scaffolds for cell culture .
Mechanism of Action
The mechanism of action of Z-Lys-NH2 hydrochloride involves its interaction with primary amines in proteins and peptides. The compound’s primary amines are nucleophilic, allowing them to react with various electrophilic reagents. This reactivity is utilized in crosslinking and labeling applications, where Z-Lys-NH2 hydrochloride forms stable covalent bonds with target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks direct comparative data for Z-Lys-NH2 HCl and structurally/functionally analogous compounds. However, based on general peptide chemistry principles and Otto Chemie’s product catalog , the following hypothetical comparisons can be inferred:
Table 1: Comparison of this compound with Common Lysine Derivatives
| Compound | Protecting Group | Deprotection Method | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| This compound | Z (Carboxybenzyl) | Hydrogenolysis | 315.8 | Orthogonal SPPS, side-chain protection |
| Fmoc-Lys(Boc)-OH | Boc (tert-butyl) | Acidolysis (TFA) | 399.5 | Standard SPPS, acid-labile protection |
| Boc-Lys(Z)-OH | Z + Boc | Acidolysis + Hydrogenolysis | 379.3 | Multi-step synthesis, dual protection |
| H-Lys(Alloc)-NH2 HCl | Alloc (Allyl) | Pd-mediated cleavage | 293.8 | Chemoselective deprotection |
Key Observations:
Protection Strategy: Unlike Boc or Fmoc groups, the Z-group in this compound requires hydrogenolysis for removal, making it incompatible with reducing environments but ideal for acid-stable sequences .
Orthogonality : this compound is less commonly used than Boc- or Fmoc-protected lysine derivatives due to the specialized conditions needed for deprotection. However, it offers superior stability during prolonged acidic treatments (e.g., TFA cleavage in SPPS) .
Side Reactivity : The Z-group minimizes side-chain interactions during coupling reactions, a limitation observed in Alloc-protected lysine derivatives, which may require stringent handling to avoid premature deprotection .
Limitations in Evidence:
- No direct studies comparing this compound with analogs like Fmoc-Lys(Boc)-OH or Boc-Lys(Z)-OH are cited in the provided sources.
Research Implications and Gaps
While this compound is a niche reagent, its utility in peptide synthesis warrants further comparative studies on:
- Deprotection Efficiency: Hydrogenolysis vs. acidolysis in complex peptide chains.
- Cost and Accessibility : Commercial availability and pricing relative to Boc/Fmoc analogs.
- Stability Metrics : Long-term storage and reactivity under varying synthetic conditions.
Biological Activity
Z-Lys-NH2 HCl, also known as Z-Lysine hydrochloride, is a derivative of the amino acid lysine that has garnered attention in various biological and pharmacological studies. This compound is characterized by its Nα-benzyloxycarbonyl (Z) protection on the amino group, which enhances its stability and solubility in biological systems. This article delves into the biological activity of this compound, exploring its mechanisms, effects in various studies, and potential applications.
- Molecular Formula : C₆H₁₄ClN₂O₂
- Molecular Weight : 174.65 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water and organic solvents
This compound exhibits several biological activities primarily due to its role as a lysine derivative. Lysine is essential for protein synthesis and plays a critical role in various metabolic pathways. The Z-protection allows for selective reactions in peptide synthesis, making it a valuable intermediate in drug development.
Enzymatic Reactions
Research indicates that this compound can participate in enzymatic reactions involving proteases and transferases. For instance, studies have shown that cathepsin B catalyzes the transfer of Z-Lys from p-nitrophenol to various nucleophiles, demonstrating its potential as a substrate in enzymatic processes .
Immune Response Modulation
A notable study investigated the immunological effects of this compound when used as an adjuvant in vaccine formulations. The compound was shown to enhance both cellular (Th1) and humoral (Th2) immune responses, indicating its potential utility in vaccine development .
Pharmacological Effects
In pharmacological studies, this compound has been incorporated into various peptide analogs that exhibit significant bioactivity. For example, when introduced at the C-terminus of certain opioid peptides, Z-Lys-NH2 enhanced their binding affinity to opioid receptors, thus modifying their analgesic properties .
Case Study 1: Opioid Peptide Modification
In a series of experiments involving opioid peptides modified with this compound, researchers observed changes in receptor selectivity and potency. The introduction of lysine at the C-terminus resulted in compounds with enhanced δ-antagonist activity compared to their unmodified counterparts:
| Compound | K_i δ (nM) | K_i μ (nM) | K_i μ/K_i δ | MVD pA2c | GPI IC50 (nM) |
|---|---|---|---|---|---|
| H-Dmt-Tic-NH2 | 1.22 | 277 | 227 | 7.2 | >10000 |
| H-Dmt-Tic-ε-Lys(Z)-NH-CH2-Ph | 0.53±0.08 | 3.15±0.39 | 5.9 | 8.27 | 1451±200 |
| H-Dmt-Tic-ε-Lys(Ac)-NH-CH2-Ph | 0.21±0.01 | 3.43±0.54 | 16.3 | 8.07 | 1990±674 |
This modification not only improved receptor binding but also altered the pharmacokinetic profile of the peptides .
Case Study 2: Vaccine Adjuvant Research
In another study focusing on vaccine formulation, this compound was evaluated for its ability to enhance immune responses against viral antigens. The results indicated a significant increase in antibody titers and T-cell activation when used as an adjuvant alongside traditional vaccine components .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
